Pyrazine-2-carboxylic acid (2,4-dihydroxy-benzylidene)-hydrazide
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Overview
Description
Pyrazine-2-carboxylic acid (2,4-dihydroxy-benzylidene)-hydrazide is a chemical compound that belongs to the class of hydrazides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazine-2-carboxylic acid (2,4-dihydroxy-benzylidene)-hydrazide typically involves the condensation reaction between pyrazine-2-carboxylic acid hydrazide and 2,4-dihydroxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and purification techniques, would be necessary to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Pyrazine-2-carboxylic acid (2,4-dihydroxy-benzylidene)-hydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The benzylidene group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Pyrazine-2-carboxylic acid (2,4-dihydroxy-benzylidene)-hydrazide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound may exert its effects through pathways such as inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Pyrazine-2-carboxylic acid hydrazide: Lacks the benzylidene group but shares the pyrazine and hydrazide moieties.
2,4-Dihydroxybenzaldehyde: Contains the benzylidene group but lacks the pyrazine and hydrazide moieties.
Uniqueness
Pyrazine-2-carboxylic acid (2,4-dihydroxy-benzylidene)-hydrazide is unique due to the combination of its pyrazine ring and benzylidene group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H10N4O3 |
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Molecular Weight |
258.23 g/mol |
IUPAC Name |
N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C12H10N4O3/c17-9-2-1-8(11(18)5-9)6-15-16-12(19)10-7-13-3-4-14-10/h1-7,17-18H,(H,16,19)/b15-6+ |
InChI Key |
IPNIAMPORNCFLJ-GIDUJCDVSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1O)O)/C=N/NC(=O)C2=NC=CN=C2 |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C=NNC(=O)C2=NC=CN=C2 |
Origin of Product |
United States |
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